molecular formula C3H6O3 B048652 Dihydroxyacetone CAS No. 96-26-4

Dihydroxyacetone

Cat. No. B048652
CAS RN: 96-26-4
M. Wt: 90.08 g/mol
InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dihydroxyacetone variants have been explored for organocatalytic aldol reactions, serving as donors with various aldehyde and ketone acceptors. The use of proline as a catalyst has shown to be superior in yield and stereoselectivity, mimicking the action of aldolase enzymes in carbohydrate construction (J. Suri et al., 2006). Furthermore, the one-step synthesis of polyesters containing dihydroxyacetone, utilizing its role as a metabolic synthon, underscores its significance in biomaterials production (J. Korley et al., 2016).

Molecular Structure Analysis

The molecular structure of dihydroxyacetone has been elucidated using various spectroscopic techniques, revealing insights into its dimer-monomer equilibrium in solution. Studies have shown that solid dihydroxyacetone exhibits a dimeric dioxan structure which dissociates into a mixture of free carbonyl and hydrated monomer upon dissolution (L. Davis, 1973). Gas-phase electron diffraction studies have further detailed the equilibrium structure of DHA, indicating the presence of multiple conformers with varying hydrogen bond arrangements (O. V. Dorofeeva et al., 2007).

Chemical Reactions and Properties

Dihydroxyacetone's chemical versatility is showcased in its use as a C(3) building block in organic synthesis, enabling the formation of complex molecules through aldol reactions and other electrophilic substitution reactions (D. Enders et al., 2005). Its reactivity with amines and amino acids, leading to various degradation products and melanoidins, highlights the complex pathways involved in its chemical transformations (K. Heyns et al., 1966).

Physical Properties Analysis

The physical properties of dihydroxyacetone, such as its dimeric structures and the effects of crystallization on its molecular form, have been extensively studied. Infrared and Raman spectroscopy have contributed to understanding the dimeric structures and their transformations (Yoko Kobayashi et al., 1976).

Chemical Properties Analysis

Dihydroxyacetone's chemical properties, including its interactions with human skin and its role in microbial production processes, demonstrate its multifaceted nature. Research into its enzymatic preparation and microbial production pathways underscores its industrial relevance and potential for sustainable production methods (H. Yanase et al., 1995; Susana de la Morena et al., 2019).

Future Directions

DHA is an underrated bio-based synthon, with a broad range of reactivities . It is produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . If this peculiar reactivity was harnessed, DHA could help address current sustainability challenges encountered in the synthesis of specialty polymers, ranging from biocompatible polymers to innovative polymers with cutting-edge properties and improved biodegradability .

properties

IUPAC Name

1,3-dihydroxypropan-2-one
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
Source PubChem
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InChI Key

RXKJFZQQPQGTFL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
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Related CAS

26776-70-5
Record name Dihydroxyacetone dimer
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DSSTOX Substance ID

DTXSID0025072
Record name 1,3-Dihydroxy-2-propanone
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid, Colorless hygroscopic solid; [Hawley], Solid
Record name 2-Propanone, 1,3-dihydroxy-
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Solubility

In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol
Record name DIHYDROXYACETONE
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Vapor Pressure

0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C
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Mechanism of Action

...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol.
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Product Name

Dihydroxyacetone

Color/Form

Crystalline powder, Colorless, crystalline solid

CAS RN

96-26-4
Record name Dihydroxyacetone
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Melting Point

90 °C
Record name Dihydroxyacetone
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Record name Dihydroxyacetone
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

Measurements of conversion rate of formaldehyde to dihydroxyacetone were performed through the enzyme-coupled spectrophotometric assay described in Example 1, wherein the NADH consumption resulting from the reduction of dihydroxyacetone to glycerol is measured. Individual reactions contained 5 μM of the enzyme (BAL, FLS r3a, FLS r3b, FLS r3c, FLS r3d, FLS r4a, and FLS r4b), 0.1 mg/mL glycerol dehydrogenase, 1 mM NADH, 50 mM potassium phosphate buffer at pH 8.0, 0.2 mM thiamine diphosphate 2 mM MgSO4, and formaldehyde ranging from 0 to 50 mM. The change in absorbance at 340 nm was monitored, which resulted from the oxidation-reduction reaction of NADH to NAD and dihydroxyacetone to glycerol catalyzed by the coupling enzyme glycerol dehydrogenase. An increased rate of dihydroxyacetone production from formaldehyde by formolase enzymes resulted in an increased rate of NADH oxidation. The change in absorbance at 340 nm was converted into concentrations using an extinction coefficient of 6220 M−1 cm−1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydroxyacetone
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Dihydroxyacetone
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Dihydroxyacetone
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Citations

For This Compound
66,400
Citations
K Ślepokura, T Lis - Carbohydrate research, 2004 - Elsevier
… dihydroxyacetone dimer, C 6 H 12 O 6 , DHA-dimer: α (1a), β (1b), and γ (1c), the hydrated calcium chloride complex of dihydroxyacetone … complex of dihydroxyacetone monomer, CaCl …
Number of citations: 31 www.sciencedirect.com
O Wieland - Methods of enzymatic analysis, 1965 - Elsevier
… of dihydroxyacetone. The method is based on the principle that dihydroxyacetone is … (ATP) in the presence of glycerokinase (GK) to give dihydroxyacetone phosphate. The …
Number of citations: 13 www.sciencedirect.com
D Enders, M Voith, A Lenzen - … Chemie International Edition, 2005 - Wiley Online Library
Nature employs dihydroxyacetone phosphate (DHAP) as the donor component in various enzyme‐catalyzed aldol reactions. Probably the most significant example in this regard is …
Number of citations: 184 onlinelibrary.wiley.com
ZC Hu, ZQ Liu, YG Zheng, YC Shen - J Microbiol Biotechnol, 2010 - jmb.or.kr
The culture variables were optimized to increase 1, 3-dihydroxyacetone (DHA) production by Gluconobacter oxydans ZJB09112 in shake flasks and bubble column bioreactors. After …
Number of citations: 58 www.jmb.or.kr
Z Liu, Z Hu, Y Zheng, Y Shen - Biochemical engineering journal, 2008 - Elsevier
By isolating soil samples, we obtained a novel Pichia strain (sp. ZJB-0009) capable of producing 1,3-dihydroxyacetone from glycerol. Based on the physiological, biochemical …
Number of citations: 39 www.sciencedirect.com
L Davis - Bioorganic Chemistry, 1973 - Elsevier
… the various forms of dihydroxyacetone and monohydroxyacetone in solution as … Dihydroxyacetone exists as a dimer in the solid state, but when it is dissolved in water …
Number of citations: 68 www.sciencedirect.com
VA Yaylayan, S Harty-Majors, AA Ismail - Carbohydrate research, 1999 - Elsevier
Interconversion of dihydroxyacetone and dl-glyceraldehyde … inter-conversion of dihydroxyacetone and dl-glyceraldehyde. … solution of dissociated dihydroxyacetone dimer. However, in …
Number of citations: 75 www.sciencedirect.com
Y Xiao, J Greeley, A Varma, ZJ Zhao, G Xiao - AIChE Journal, 2017 - Wiley Online Library
It is important to utilize glycerol, the main by‐product of biodiesel, to manufacture value‐added chemicals such as 1,3‐dihydroxyacetone (DHA). In the present work, the performance of …
Number of citations: 67 aiche.onlinelibrary.wiley.com
M Schümperli, R Pellaux, S Panke - Applied microbiology and …, 2007 - Springer
Stereoselective carbon–carbon bond formation with aldolases has become an indispensable tool in preparative synthetic chemistry. In particular, the dihydroxyacetone phosphate (…
Number of citations: 113 link.springer.com
SLW Weaver, GA Blake - The Astrophysical Journal, 2005 - iopscience.iop.org
We present here the results of an initial search for 1, 3-dihydroxyacetone [or DHA, CO (CH 2 OH) 2], the simplest ketose monosaccharide, toward the Sagittarius B2 (N-LMH) hot core. …
Number of citations: 40 iopscience.iop.org

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